molecular formula C14H22BFO3 B1471136 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester CAS No. 1147894-98-1

4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester

Cat. No. B1471136
CAS RN: 1147894-98-1
M. Wt: 268.13 g/mol
InChI Key: ABKYEYSOZPTCND-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is a type of organoboron compound. It is a valuable building block in organic synthesis . The empirical formula of this compound is C12H16BFO2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H16BFO2 . The compound’s molecular weight is 222.06 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most important applications of organoboron compounds like this compound. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Fluoride Ion Sensing

Organoboron compounds, including derivatives similar to 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester, have been utilized as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity towards fluoride ions, making them suitable for use in fluoride sensing applications. Membranes based on phenylboronic acid pinacol ester derivatives show Nernstian fluoride responses, indicating their potential in fluoride ion detection and measurement (Jańczyk et al., 2012).

Building Blocks for Synthesis

The nickel-catalyzed transformation of fluoroarenes, including those related to this compound, into arylboronic acid pinacol esters through C-F bond activation has been reported. This process enables the conversion of various partially fluorinated arenes into their corresponding boronate esters, making them valuable building blocks for chemical synthesis (Zhou et al., 2016).

Defluoroborylation for Functionalization

The Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage has been achieved, allowing for diverse functionalizations. This method demonstrates the utility of this compound and related compounds in facilitating the conversion of fluoroarenes to various functionalized arenes in a two-step process, showcasing their versatility in organic synthesis (Niwa et al., 2015).

H2O2-Cleavable Polymers

Research has explored the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester, demonstrating the potential of boronic acid pinacol esters in creating responsive polymeric materials. These materials can degrade in response to H2O2, suggesting applications in controlled release and environmentally sensitive materials (Cui et al., 2017).

Radical Fluorination

Alkylboronates, including those derived from pinacol esters of boronic acids, have been subjected to radical fluorination processes in aqueous solutions, catalyzed by silver compounds. This method presents an efficient approach to convert alkylboronates into alkyl fluorides, highlighting the role of boronic esters in fluorination reactions (Li et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed. It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating it causes skin and eye irritation. It is also classified as STOT SE 3, indicating it may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

The pharmacokinetics of the this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This can impact the bioavailability of the compound .

Result of Action

The result of the action of the this compound is the formation of new carbon-carbon bonds . This molecular effect enables the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of the this compound are influenced by environmental factors such as pH . At physiological pH, the rate of hydrolysis of the compound is considerably accelerated , which can affect its stability and efficacy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester involves the conversion of 4-Fluoro-3,5-dimethylphenylboronic acid to its pinacol ester form through esterification with pinacol. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The pinacol ester is then purified through recrystallization to obtain the final product.", "Starting Materials": [ "4-Fluoro-3,5-dimethylphenylboronic acid", "Pinacol", "Palladium on carbon" ], "Reaction": [ "Add 4-Fluoro-3,5-dimethylphenylboronic acid and pinacol to a reaction flask", "Add palladium on carbon as a catalyst", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and filter off the catalyst", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product through recrystallization using a suitable solvent such as ethanol or methanol", "Dry the purified product under vacuum to obtain 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester" ] }

CAS RN

1147894-98-1

Molecular Formula

C14H22BFO3

Molecular Weight

268.13 g/mol

IUPAC Name

(4-fluoro-3,5-dimethylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C14H22BFO3/c1-9-7-11(8-10(2)12(9)16)15(18)19-14(5,6)13(3,4)17/h7-8,17-18H,1-6H3

InChI Key

ABKYEYSOZPTCND-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O

Canonical SMILES

B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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